What is the chemical structure of Methyl hydroxyangolensate?
What is the chemical structure of Methyl hydroxyangolensate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Methyl 6-hydroxyangolensate. The information is curated for professionals in the fields of chemical research and drug development.
Chemical Structure and Properties
Methyl 6-hydroxyangolensate is a complex natural product classified as a limonoid.[1] Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) number 22255-07-8.
The molecular structure of Methyl 6-hydroxyangolensate is characterized by a polycyclic framework featuring a furan (B31954) ring and multiple stereocenters. The systematic IUPAC name for this compound is methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹,¹².0³,⁸]heptadecan-7-yl]-2-hydroxyacetate.[1]
Below is a 2D representation of the chemical structure of Methyl 6-hydroxyangolensate:
Figure 1. 2D Chemical Structure of Methyl 6-hydroxyangolensate.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 6-hydroxyangolensate is provided in the table below. These properties have been computationally predicted and are available through public chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄O₈ | PubChem |
| Molecular Weight | 486.6 g/mol | PubChem |
| XLogP3-AA | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 486.22536804 Da | PubChem |
| Monoisotopic Mass | 486.22536804 Da | PubChem |
| Topological Polar Surface Area | 112 Ų | PubChem |
| Heavy Atom Count | 35 | PubChem |
| Complexity | 972 | PubChem |
Spectroscopic Data
Note: The absence of published experimental spectra prevents a detailed assignment of chemical shifts and fragmentation patterns. Researchers working with this compound would need to acquire and interpret this data to confirm its identity and purity.
Biological Activities and Potential Signaling Pathways
Methyl 6-hydroxyangolensate has been reported to exhibit a range of biological activities, primarily antimicrobial and spasmolytic.
Antimicrobial Activity
Methyl 6-hydroxyangolensate has demonstrated both antifungal and antibacterial properties.[2][3] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of microorganisms, are not extensively documented in the available literature.
Spasmolytic and Anti-ulcer Activity
Research on the related compound, methyl angolensate, also isolated from Entandrophragma angolense, has shown significant spasmolytic activity. This effect is suggested to be mediated through serotonergic mechanisms.[4] It is plausible that Methyl 6-hydroxyangolensate may share a similar mechanism of action for any spasmolytic effects, though further research is required for confirmation. Additionally, methyl angolensate has demonstrated anti-ulcer properties by inhibiting gastric acid secretion.[4]
The proposed serotonergic mechanism involves the interaction with serotonin (B10506) (5-HT) receptors, which play a crucial role in gastrointestinal motility. The binding of a ligand to these receptors can modulate smooth muscle contraction and relaxation.
Below is a simplified diagram illustrating a general serotonergic signaling pathway.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of Methyl 6-hydroxyangolensate are not extensively published. The following sections provide generalized procedures based on common laboratory practices for similar compounds.
General Protocol for Isolation of Limonoids from Entandrophragma Species
Methyl 6-hydroxyangolensate is naturally found in the stem bark of Entandrophragma angolense.[5][6] The isolation of limonoids from this genus typically involves solvent extraction followed by chromatographic separation.
1. Extraction:
- Air-dried and powdered stem bark of E. angolense is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol (B129727).
- The crude extracts are concentrated under reduced pressure.
2. Chromatographic Separation:
- The methanol extract, which is likely to contain the more polar limonoids, is subjected to column chromatography over silica (B1680970) gel.
- A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
- Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Purification:
- Fractions containing compounds with similar TLC profiles are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC).
- Final purification of Methyl 6-hydroxyangolensate can be achieved by recrystallization from a suitable solvent system, such as methanol.
The following diagram illustrates a general workflow for the isolation of limonoids.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
1. Preparation of Stock Solution:
- Dissolve a known weight of Methyl 6-hydroxyangolensate in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a stock solution of high concentration.
2. Preparation of Microtiter Plates:
- Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
- Perform serial two-fold dilutions of the compound stock solution in the wells to achieve a range of final concentrations.
3. Inoculum Preparation:
- Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the desired final concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
4. Inoculation and Incubation:
- Add the diluted microbial inoculum to each well containing the compound and the growth control wells.
- Include a sterility control (broth only) and a growth control (broth with inoculum and solvent, but no compound).
- Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Methyl 6-hydroxyangolensate is a structurally complex limonoid with documented antimicrobial and potential spasmolytic activities. While its chemical structure is well-defined, there is a notable lack of publicly available, detailed experimental data, particularly comprehensive spectroscopic analyses and quantitative biological activity profiles. This guide provides a foundational understanding of the compound based on the current literature and outlines standard methodologies for its further investigation. Future research should focus on obtaining detailed spectroscopic data for unambiguous characterization, elucidating the specific mechanisms of its biological activities, and exploring its potential therapeutic applications.
References
- 1. Methyl 6-hydroxyangolensate | C27H34O8 | CID 21596328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 6-hydroxyangolensate - Immunomart [immunomart.com]
- 3. Methyl 6-hydroxyangolensate | CymitQuimica [cymitquimica.com]
- 4. Methyl angolensate: the antiulcer agent of the stem bark of Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limonoids and other triterpenoids from Entandrophragma angolense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSC - Page load error [pubs.rsc.org]
